2-(Methylamino)-2-(oxan-4-yl)acetic acid
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Overview
Description
2-(Methylamino)-2-(oxan-4-yl)acetic acid is an organic compound that features a methylamino group, an oxan-4-yl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-2-(oxan-4-yl)acetic acid typically involves the following steps:
Formation of the oxan-4-yl group: This can be achieved through the cyclization of a suitable precursor, such as a diol or a halohydrin, under acidic or basic conditions.
Introduction of the methylamino group: This step involves the reaction of the oxan-4-yl intermediate with a methylamine source, such as methylamine gas or a methylamine salt, under controlled temperature and pressure conditions.
Formation of the acetic acid moiety: This can be accomplished through the carboxylation of the intermediate compound using carbon dioxide or a carboxylating agent, followed by hydrolysis to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-2-(oxan-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-yl derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The methylamino and oxan-4-yl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and other common reducing agents.
Substitution reagents: Halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan-4-yl ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Methylamino)-2-(oxan-4-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-2-(oxan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Amino)-2-(oxan-4-yl)acetic acid: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(Methylamino)-2-(tetrahydrofuran-4-yl)acetic acid: Similar structure but with a different ring system, potentially leading to different chemical and biological properties.
2-(Methylamino)-2-(oxan-4-yl)propanoic acid: Contains a propanoic acid moiety instead of acetic acid, which may influence its reactivity and applications.
Uniqueness
2-(Methylamino)-2-(oxan-4-yl)acetic acid is unique due to its specific combination of functional groups and structural features
Biological Activity
2-(Methylamino)-2-(oxan-4-yl)acetic acid, also known as a derivative of amino acids, is a compound that has garnered attention for its potential biological activities. Research has focused on its mechanisms of action, interactions with various biological targets, and implications for therapeutic applications.
This compound is characterized by its unique structure, which includes a methylamino group and a tetrahydro-2H-pyran moiety. These features contribute to its reactivity and biological interactions, making it a candidate for further pharmacological studies.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to various biological effects, including:
- Enzyme Inhibition : It has been shown to inhibit certain carbonic anhydrases (hCA I, II, IX, and XII), which are crucial in regulating acid-base balance and are implicated in several diseases such as glaucoma and cancer .
- Receptor Modulation : Preliminary studies suggest that it may act as an antagonist for receptors involved in inflammatory responses and could influence signal transduction pathways .
Biological Activity Overview
The following table summarizes the key findings related to the biological activity of this compound:
Case Studies
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Inhibition of Carbonic Anhydrases :
A study evaluated the binding affinity of various derivatives to human carbonic anhydrases. The results indicated that this compound exhibited significant inhibitory activity against hCA II, which is relevant for developing treatments for conditions like glaucoma and edema . -
Anticancer Activity :
Another investigation focused on the compound's effects on cancer cell lines. It was found to induce apoptosis in HepG2 liver cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. The compound's ability to arrest the cell cycle at subG1 phase was also noted, indicating its potential as an anticancer agent . -
Cardiovascular Implications :
Preliminary research suggested that this compound could inhibit platelet aggregation, positioning it as a candidate for therapies targeting cardiovascular diseases. Further studies are needed to confirm these effects in vivo .
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(methylamino)-2-(oxan-4-yl)acetic acid |
InChI |
InChI=1S/C8H15NO3/c1-9-7(8(10)11)6-2-4-12-5-3-6/h6-7,9H,2-5H2,1H3,(H,10,11) |
InChI Key |
NQXXWQXRQRATNQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1CCOCC1)C(=O)O |
Origin of Product |
United States |
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